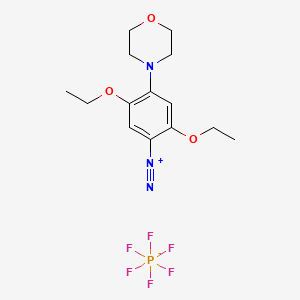
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The specific structure of this compound includes two ethoxy groups and a morpholinyl group attached to the benzene ring, with hexafluorophosphate as the counterion. This compound is known for its stability in solid form and its reactivity in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) typically involves the diazotization of the corresponding aniline derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with 2,5-diethoxy-4-(4-morpholinyl)aniline.
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Salt Formation: The resulting diazonium salt is then reacted with hexafluorophosphoric acid to yield the desired benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings .
化学反応の分析
Types of Reactions
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or amines.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halobenzenes, phenols, benzonitriles.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: 2,5-diethoxy-4-(4-morpholinyl)aniline
科学的研究の応用
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and pigments for textiles and printing
作用機序
The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction processes. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, tetrafluoroborate
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, chloride
Comparison
Compared to its analogs, benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) offers greater stability and reactivity. The hexafluorophosphate counterion provides enhanced solubility and stability, making it more suitable for various applications in research and industry .
特性
CAS番号 |
4255-94-1 |
|---|---|
分子式 |
C14H20F6N3O3P |
分子量 |
423.29 g/mol |
IUPAC名 |
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C14H20N3O3.F6P/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;1-7(2,3,4,5)6/h9-10H,3-8H2,1-2H3;/q+1;-1 |
InChIキー |
NZVOTKLLJFYVOV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
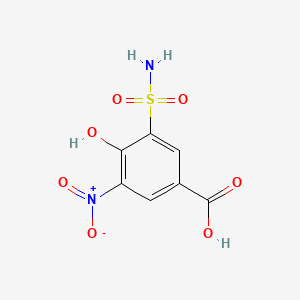
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
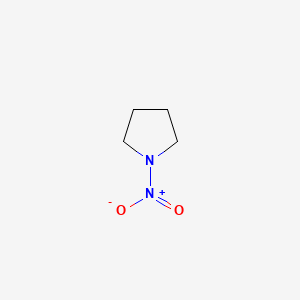
![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
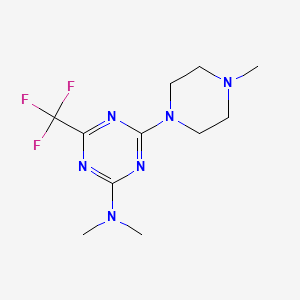
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
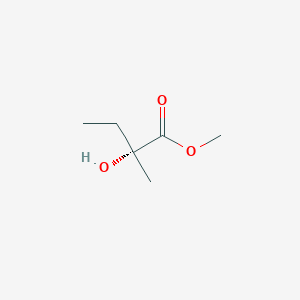
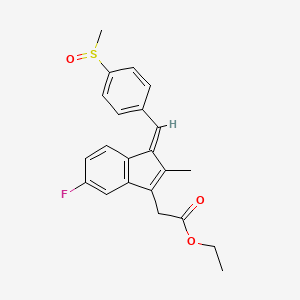
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)

![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)

